

# Preparation of TADDOL Ligands from Diethyl Tartrate: Application Notes and Protocols

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Compound of Interest		
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### **Abstract**

TADDOLs ( $\alpha,\alpha,\alpha',\alpha'$ -tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C<sub>2</sub>-symmetric chiral diols that have proven to be exceptionally versatile ligands and auxiliaries in asymmetric synthesis.[1] Their rigid chiral backbone, derived from readily available tartaric acid, allows for the creation of a well-defined chiral environment, leading to high levels of enantioselectivity in a wide range of chemical transformations. This document provides detailed protocols for the preparation of TADDOL ligands starting from **diethyl tartrate**, along with their applications in asymmetric catalysis, focusing on the formation and use of titanium-TADDOLate complexes.

## Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the stereoselective formation of one enantiomer over the other. TADDOLs, first developed by Seebach and coworkers, are powerful chiral auxiliaries due to their straightforward preparation and the tunability of their steric and electronic properties by varying the aryl substituents.[1]

The general synthetic route to TADDOLs involves two key steps: the protection of the diol functionality of a dialkyl tartrate as an acetal or ketal, followed by the addition of an excess of



an organometallic reagent, typically a Grignard reagent, to the ester groups.[1] This application note will focus on the use of **diethyl tartrate** as the chiral precursor.

# Experimental Protocols Part 1: Protection of Diethyl Tartrate as a Ketal

This protocol describes the formation of diethyl 2,3-O-isopropylidene-L-tartrate, a common intermediate in TADDOL synthesis.

#### Materials:

- (L)-Diethyl tartrate
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate (catalyst)
- Anhydrous toluene
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- To a solution of (L)-diethyl tartrate (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 eq).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 2,3-O-isopropylidene-L-tartrate.

# Part 2: Synthesis of (4R,5R)-2,2-Dimethyl- $\alpha$ , $\alpha$ , $\alpha$ ', $\alpha$ '-tetraphenyl-1,3-dioxolane-4,5-dimethanol (Phenyl-TADDOL)

This protocol details the Grignard reaction to form the parent phenyl-TADDOL.

#### Materials:

- Magnesium turnings
- Iodine crystal (optional, for activation)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Diethyl 2,3-O-isopropylidene-L-tartrate
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Hexanes
- Standard laboratory glassware for Grignard reactions (flame-dried)



#### Procedure:

- Grignard Reagent Preparation:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.4 eq).
  - Add a small crystal of iodine if necessary to initiate the reaction.
  - Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
  - In the dropping funnel, prepare a solution of bromobenzene (4.2 eq) in anhydrous diethyl ether or THF.
  - Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
  - Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- · Reaction with the Tartrate Derivative:
  - Cool the Grignard reagent solution to 0 °C in an ice bath.
  - Prepare a solution of diethyl 2,3-O-isopropylidene-L-tartrate (1.0 eq) in anhydrous diethyl ether or THF.
  - Add the tartrate solution dropwise to the cooled Grignard reagent with vigorous stirring.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:



- Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as toluene/hexanes or ethanol, to afford the pure Phenyl-TADDOL as a white crystalline solid.[2]

Characterization of (4R,5R)-2,2-Dimethyl- $\alpha,\alpha,\alpha',\alpha'$ -tetraphenyl-1,3-dioxolane-4,5-dimethanol:

- Appearance: White solid[2]
- Melting Point: 193-195 °C[2][3]
- Optical Rotation:  $[\alpha]^{20}D = -63^{\circ}$  (c=1 in Chloroform)[2]
- ¹H NMR (CDCl₃): Spectroscopic data should be consistent with the structure.
- 13C NMR (CDCl<sub>3</sub>): Spectroscopic data should be consistent with the structure.

## **Data Presentation**

The versatility of TADDOL ligands is demonstrated by their successful application in a variety of asymmetric reactions with different aryl substituents. The following table summarizes the performance of various TADDOL derivatives in selected catalytic enantioselective reactions.

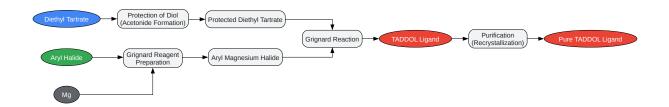


TADDO L Derivati ve (Aryl Group)	Reactio n Type	Substra te	Reagent	Catalyst System	Yield (%)	ee (%)	Referen ce
Phenyl	Diels- Alder	Aminosil oxydiene & Acrolein	-	TADDOL (20 mol%)	30	31	[4]
2- Naphthyl	Diels- Alder	Aminosil oxydiene & Acrolein	-	TADDOL (20 mol%)	45	33	[4]
1- Naphthyl	Diels- Alder	Aminosil oxydiene & Acrolein	-	TADDOL (20 mol%)	83	91	[4]
Phenyl (L1)	Cyanosil ylation	Benzalde hyde	TMSCN	Ti(OiPr) <sub>4</sub> (10 mol%)	56	22	[5][6]
Phenyl (L1) with Ph <sub>3</sub> PO	Cyanosil ylation	Benzalde hyde	TMSCN	Ti(OiPr) <sub>4</sub> (10 mol%)	-	71	[5]
Various (L1-L8)	Cyanosil ylation	Aldehyde s	TMSCN	Ti(OiPr)4	Modest	up to 71	[6]

# Mandatory Visualization Experimental Workflow for TADDOL Synthesis

The overall synthetic strategy for preparing TADDOL ligands from **diethyl tartrate** is depicted in the following workflow diagram.





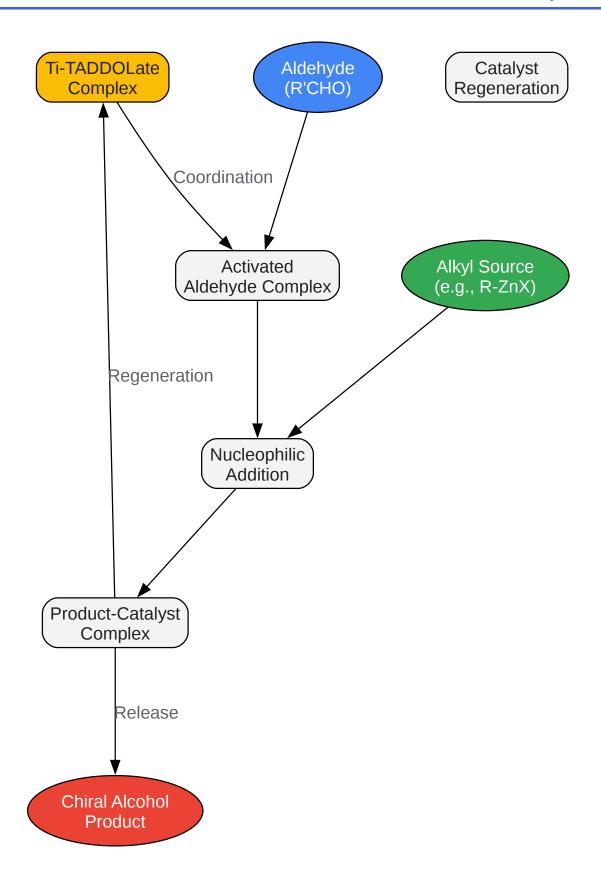
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General workflow for the synthesis of TADDOL ligands.

# Catalytic Cycle of Ti-TADDOLate in Nucleophilic Addition

TADDOL ligands are frequently used to form chiral Lewis acid catalysts with titanium(IV) isopropoxide. These Ti-TADDOLate complexes are highly effective in catalyzing the enantioselective addition of nucleophiles to carbonyl compounds. A proposed catalytic cycle for the addition of an alkyl group to an aldehyde is shown below.





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